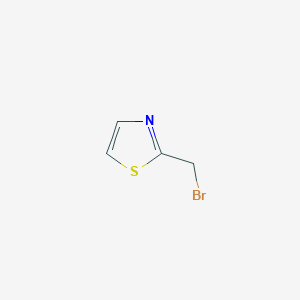

2-(Bromomethyl)thiazole

Overview

Description

2-(Bromomethyl)thiazole is a chemical compound with the formula C3H2BrNS. It has a molecular weight of 164.024 . The compound is also known by its IUPAC name, 2-bromo-1,3-thiazole .

Synthesis Analysis

The synthesis of 2-(Bromomethyl)thiazole and its derivatives has been explored in several studies . For instance, one study discussed the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . Another study reported a common synthetic protocol for the synthesis of thiazoles and thiazolines . A specific procedure for the synthesis of 5-Bromo-2-bromomethyl-4-(4-methoxy-phenyl)-thiazole was also found.Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)thiazole was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

Thiazole, the core structure of 2-(Bromomethyl)thiazole, is known to participate in various chemical reactions. Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis

2-(Bromomethyl)thiazole has a molecular weight of 164.024 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Medicinal Chemistry Anticancer Agents

Thiazole derivatives are prominent in medicinal chemistry, particularly as anticancer agents. Compounds like dabrafenib and dasatinib, which contain the thiazole nucleus, are clinically used in cancer treatment . “2-(Bromomethyl)thiazole” could potentially be utilized in the synthesis of similar anticancer drugs due to its reactive bromomethyl group.

Synthesis of Heterocyclic Compounds

In organic synthesis, “2-(Bromomethyl)thiazole” can be a key intermediate for constructing more complex heterocyclic structures. For example, it could be used in multicomponent reactions to create Hantzsch thiazole derivatives with potential biological activities .

Biological Evaluation Cytotoxicity Studies

Thiazoles have been studied for their cytotoxic effects on human tumor cell lines. The bromophenyl variant of thiazole demonstrated potent effects on prostate cancer . “2-(Bromomethyl)thiazole” may serve as a precursor in synthesizing compounds for cytotoxicity studies.

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-4-(bromomethyl)thiazole, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thiazole, a core structure in 2-(Bromomethyl)thiazole, has been an important heterocycle in the world of chemistry for many decades . It is a significant platform in a number of medicinally relevant molecules . Therefore, the future directions of 2-(Bromomethyl)thiazole could involve further exploration of its medicinal properties and applications.

Mechanism of Action

Target of Action

2-(Bromomethyl)thiazole is a derivative of the thiazole ring, which is a heterocyclic organic compound containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . The primary targets of 2-(Bromomethyl)thiazole are likely to be similar to those of other thiazole derivatives, potentially interacting with various enzymes, receptors, and biochemical pathways within the body .

Mode of Action

The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and can reset the system differently . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been known to interact with a variety of biochemical pathways, potentially activating or inhibiting them . These interactions can lead to a wide range of downstream effects, including antimicrobial, antifungal, antiviral, and antitumor activities .

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it is likely that 2-(bromomethyl)thiazole could have a range of potential effects depending on its specific targets and mode of action .

properties

IUPAC Name |

2-(bromomethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJOGHYLJSXTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568380 | |

| Record name | 2-(Bromomethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)thiazole | |

CAS RN |

131654-56-3 | |

| Record name | 2-(Bromomethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)